molecular formula C15H21N3S B2673618 N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 303796-64-7

N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B2673618
CAS RN: 303796-64-7
M. Wt: 275.41
InChI Key: FDVFNGRSWMJHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylmonoglutamic acid (folic acid) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are often synthesized via reactions involving aminopyrimidines .


Molecular Structure Analysis

The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the various substituents.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of reactions, but without specific information on this compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

Based on a similar compound, N-(3-Methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we can infer that it might have a molecular weight of around 205.260 Da and a density of 1.2±0.1 g/cm^3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : The compound has been involved in studies exploring synthetic routes for various pyrido and pyrimidinone derivatives, highlighting its role in developing new synthetic methodologies. For instance, it has been a part of research aimed at synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, showcasing the versatility of this compound in generating a range of heterocyclic compounds through aza-Wittig reactions and base-catalyzed cyclizations (Liu et al., 2006).

  • Material Science Applications : Research has also explored the application of derivatives of this compound in material science, particularly in the synthesis of novel heterocyclic structures with potential application in pharmaceuticals and material science (Pokhodylo et al., 2015).

Biological Activity

  • Antimicrobial and Antifungal Potential : Some derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the biomedical relevance of compounds derived from N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (Deohate & Palaspagar, 2020). These studies highlight the potential use of such compounds in developing new antimicrobial agents.

Chemical Properties and Mechanisms

  • Mechanistic Insights : Detailed mechanistic studies have been conducted to understand the chemical properties and reactions involving compounds related to N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. This includes investigations into the cyclization processes and the formation of guanidine intermediates, which are critical for the synthesis of various pharmaceutical and biologically active compounds (Dai et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyrimidine derivatives are found in many biologically active compounds .

Future Directions

The future directions for research would depend on the specific properties and potential applications of this compound. Pyrimidine derivatives are an active area of research due to their presence in many biologically important molecules .

properties

IUPAC Name

N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFNGRSWMJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.